N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to an ethoxybenzenesulfonamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that induces changes in cellular processes .
Pharmacokinetics
Pharmacokinetics studies how the body affects a specific substance after administration . It includes the study of the mechanisms of absorption and distribution, as well as the metabolic changes of the substances and their time course in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide typically involves the coupling of a bipyridine derivative with an ethoxybenzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and the ethoxybenzenesulfonamide units . Reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can yield bipyridine N-oxides, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different steric and electronic characteristics.
Phenanthroline: A related compound with a similar structure but containing an additional aromatic ring, offering different coordination and electronic properties.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide is unique due to the presence of the ethoxybenzenesulfonamide group, which can introduce additional functional properties such as solubility and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18-7-3-4-8-19(18)26(23,24)22-13-15-9-10-17(21-12-15)16-6-5-11-20-14-16/h3-12,14,22H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIRIBWBUJDUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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